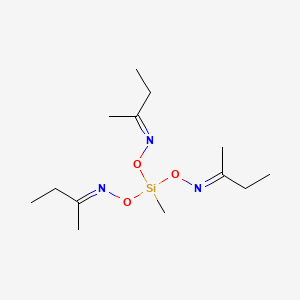

Methyltris(methylethylketoxime)silane

Description

The exact mass of the compound 2-Butanone, O,O',O''-(methylsilylidyne)trioxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22984-54-9 |

|---|---|

Molecular Formula |

C13H27N3O3Si |

Molecular Weight |

301.46 g/mol |

IUPAC Name |

(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |

InChI |

InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |

InChI Key |

OGZPYBBKQGPQNU-KHFPHUMUSA-N |

SMILES |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |

Isomeric SMILES |

CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |

Canonical SMILES |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |

Other CAS No. |

22984-54-9 |

physical_description |

Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Methyltris(methylethylketoxime)silane synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyltris(methylethylketoxime)silane

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Oxime Silanes

This compound (MTO), also known by its industry designation MOS, is a cornerstone of modern materials science. As a trifunctional organosilicon compound, its primary role is as a neutral crosslinking agent in the formulation of Room Temperature Vulcanizing (RTV) silicone sealants and adhesives.[1] The significance of MTO lies in its "neutral cure" mechanism. Upon exposure to atmospheric moisture, it hydrolyzes and releases methylethylketoxime (MEKO), a non-corrosive byproduct.[2] This contrasts sharply with acetoxy-cure systems that release corrosive acetic acid, making MTO-based formulations indispensable for applications involving sensitive electronic components or reactive metal surfaces.[2][3] This guide provides a comprehensive, field-proven pathway for the synthesis, purification, and characterization of MTO, grounded in established industrial practices and safety protocols.

Part 1: The Core Synthesis Pathway - A Mechanistic Overview

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The process hinges on the high reactivity of the silicon-chlorine bonds in the starting material, methyltrichlorosilane (MTS), towards the nucleophilic nitrogen atom of 2-butanone oxime (methylethylketoxime, MEKO).

The Primary Reaction

The core transformation involves the stepwise replacement of three chlorine atoms on the silicon center of MTS with three methylethylketoxime groups.[4] For each substitution, a molecule of hydrogen chloride (HCl) is liberated.[4][5]

Reaction: CH₃SiCl₃ + 3 (CH₃)(C₂H₅)C=NOH → CH₃Si[ON=C(CH₃)(C₂H₅)]₃ + 3 HCl

This reaction is highly exothermic and requires careful thermal management to prevent dangerous runaway conditions.[6]

The Critical Role of the Acid Scavenger

The generation of HCl gas presents a significant challenge; its presence can lead to undesirable side reactions and equilibrium limitations. To drive the reaction to completion, the HCl must be neutralized in situ. There are two primary industrial strategies for this:

-

Excess Oxime Method: In this approach, the reaction is carried out with a significant excess of 2-butanone oxime. The excess oxime acts as a base, sequestering the HCl to form 2-butanone oxime hydrochloride, a salt-like byproduct that precipitates from the reaction medium.[6][7] This method simplifies the reagent profile but requires a subsequent step to recover the unreacted oxime.

-

Tertiary Amine/Ammonia Addition: A more efficient method involves the use of a dedicated acid scavenger, such as a tertiary amine or gaseous ammonia.[4][8] These bases react rapidly with HCl to form ammonium chloride salts. Ammonia is often preferred in continuous processes as it forms a solid precipitate (NH₄Cl) that is easily removed by filtration.[9] The amine can also act as a catalyst by forming a hypervalent silicon intermediate, increasing its susceptibility to nucleophilic attack by the oxime.[4]

The choice of method depends on factors such as batch vs. continuous processing, cost, and ease of byproduct removal.

Part 2: Experimental Protocol - From Reactants to Crude Product

This protocol outlines a laboratory-scale batch synthesis adaptable from established industrial methodologies.[6][8][9] All operations must be conducted in a well-ventilated fume hood, under an inert (nitrogen or argon) atmosphere, as methyltrichlorosilane reacts violently with moisture.[10]

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Methyltrichlorosilane (MTS) | Purity >98% | Silicon source; electrophile |

| 2-Butanone Oxime (MEKO) | Purity >98% | Nucleophile and, if in excess, acid scavenger |

| Solvent (e.g., n-heptane) | Anhydrous | Reaction medium; aids in heat dissipation and viscosity control[6] |

| Ammonia Gas (NH₃) | Anhydrous | Acid scavenger |

| Jacketed Glass Reactor | 1 L, with overhead stirrer, condenser, thermowell, and gas inlet/outlet | Reaction vessel |

| Addition Funnel | 250 mL, pressure-equalizing | Controlled addition of MTS |

| Chiller/Circulator | Capable of maintaining 30-40°C | Temperature control |

| Filtration Apparatus | Buchner funnel, filter flask, vacuum source | Removal of ammonium chloride precipitate |

| Rotary Evaporator | - | Solvent and volatile impurity removal |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the jacketed glass reactor under a dry nitrogen atmosphere. Ensure all glassware is thoroughly dried beforehand.

-

Initial Charge: Charge the reactor with 2-butanone oxime (MEKO, 1.5 molar equivalents relative to the final desired product) and anhydrous n-heptane (approx. 500 mL).

-

Temperature Stabilization: Begin stirring and circulate coolant through the reactor jacket to bring the internal temperature to 30°C.

-

MTS Addition: Slowly add methyltrichlorosilane (MTS, 1.0 molar equivalent) dropwise from the addition funnel over 1-2 hours. Causality: The slow addition and controlled temperature (maintained between 30-45°C) are critical to manage the exothermic reaction and prevent thermal runaway, which has been the cause of industrial accidents.[6]

-

Neutralization: Once the MTS addition is complete, begin bubbling anhydrous ammonia gas through the reaction mixture. A white precipitate of ammonium chloride (NH₄Cl) will form immediately. Continue the ammonia addition until the mixture is neutral to slightly basic (test with pH paper on a quenched sample).

-

Digestion: Continue stirring the mixture at 40°C for an additional hour to ensure the reaction and neutralization are complete.

-

Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a Buchner funnel to remove the solid ammonium chloride. Wash the filter cake with a small amount of fresh n-heptane to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings. Remove the n-heptane and any unreacted MEKO under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound.

Process Workflow Diagram

The overall synthesis and purification workflow can be visualized as follows:

Caption: Workflow for MTO synthesis, from reactants to purified product.

Part 3: Purification and Quality Control

Crude MTO requires purification to remove residual solvent, unreacted starting materials, and side products to meet the high purity standards (>97%) required for sealant applications.[2][9]

Purification Methodologies

Several techniques are employed for the purification of MTO, often in combination.[11]

-

Biphasic Separation: Primarily used in the excess oxime method, this involves allowing the reaction mixture to settle into two layers: an upper product layer and a lower layer of molten 2-butanone oxime hydrochloride.[6][12]

-

Neutralization and Filtration: As described in the protocol, this is a crucial step to remove acidic byproducts as solid salts.[9][11]

-

Thin-Film or Vacuum Distillation: This is the most effective method for obtaining high-purity MTO.[9][11] By heating the crude product under high vacuum, the more volatile components (solvent, MEKO) are evaporated, leaving behind the less volatile, pure MTO. This method is preferred as it minimizes the thermal stress on the product.

Quantitative Data and Product Specifications

The following table summarizes typical quantitative parameters for an optimized industrial continuous production process.[9]

| Parameter | Typical Value | Rationale / Comment |

| Reaction Yield | > 95% | Based on methyltrichlorosilane as the limiting reagent. High efficiency is crucial for commercial viability. |

| Final Product Purity | > 97% (by GC) | High purity ensures predictable curing behavior and sealant performance.[2] |

| MEKO Consumption | 0.88-0.89 tons per ton of MTO | Optimized processes include recycling of unreacted MEKO, minimizing waste and cost. |

| Reaction Temperature | 30 - 45 °C | A critical safety parameter to prevent exothermic runaway reactions.[6] |

| Boiling Point | 110-111 °C @ 2 Torr | Key physical property used for purification via vacuum distillation.[13][14] |

| Appearance | Colorless to yellowish transparent liquid | A visual quality control check.[2][13] |

Chemical Reaction Diagram

Caption: Core chemical reaction for the synthesis of MTO.

Part 4: Safety, Trustworthiness, and Validation

The synthesis of MTO involves significant hazards that must be rigorously controlled. A trustworthy protocol is one that has safety integrated into its core logic.

-

Thermal Runaway: The primary hazard is the exothermic nature of the reaction. A 2020 explosion at a chemical plant producing MTO was attributed to a thermal runaway event.[6] Strict temperature control is not merely for yield optimization; it is the primary safety control measure.

-

Reactant Hazards: Methyltrichlorosilane is highly flammable and reacts violently with water to produce corrosive HCl gas.[10] It must be handled under anhydrous conditions in well-ventilated areas.

-

Byproduct Stability: The intermediate byproduct, 2-butanone oxime hydrochloride, can be thermally unstable, beginning to decompose exothermically at temperatures as low as 50-57°C.[12] This underscores the importance of prompt and complete neutralization and purification.

A self-validating system for this protocol involves continuous temperature monitoring with automated alarms and emergency cooling capabilities. Post-synthesis, the purity of the product should be verified using Gas Chromatography (GC) to ensure it meets the specifications outlined in the data table.

Conclusion

The synthesis of this compound is a well-established industrial process that balances reactive chemistry with stringent process and safety controls. By understanding the underlying mechanism, the rationale for each experimental step, and the inherent hazards, researchers and drug development professionals can confidently and safely produce this vital organosilicon crosslinker. The pathway described herein, from the nucleophilic attack on methyltrichlorosilane to the final vacuum purification, represents a robust and validated approach to obtaining high-purity MTO for advanced material applications.

References

- Ataman Kimya. (n.d.). This compound.

- ChemicalBook. (2023). This compound | 22984-54-9.

- ECHEMI. (n.d.). 22984-54-9, Methyltris(methyl ethyl ketoxime)silane Formula.

- JiaheChem. (n.d.). Exploring this compound: Properties and Applications.

- Hengda Chemical. (n.d.). This compound,cas:22984-54-9,MOS.

- iotasilane.com. (n.d.). Purification Methods of Methyltris(methyl ethyl ketoxime) Silane.

- Benchchem. (n.d.). This compound | 22984-54-9.

- CymitQuimica. (n.d.). CAS 22984-54-9: Methyltris(methyl ethyl ketoxime)silane.

- Rhone-Poulenc Chimie. (1991). Process for the continuous preparation of oximino-silanes. (EP0293306B1).

- NINGBO INNO PHARMCHEM CO.,LTD. (2024, October 19). Understanding Organosilanes: The Function of this compound in Material Science. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Zhejiang Jinmen Chemical Co., Ltd. (2013). Preparation method of methyl tris-methylethylketoxime silane. (CN102079753B).

- Yuan, Z., Chen, J., Li, Y., Chen, L., Du, Y., & Chen, P. (2024). Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime. ACS Chemical Health & Safety, 31(1), 43-55.

- Yuan, Z., Chen, J., Li, Y., Chen, L., Du, Y., & Chen, P. (2024). Correction to “Explosion in a Chemical Plant Producing this compound and Vinyltris(methylethylketoxime)silane from 2-Butanone Oxime”. ACS Chemical Health & Safety.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Supplier Spotlight: this compound for Your Needs. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Sigma-Aldrich. (n.d.). This compound | 22984-54-9.

- Echemi. (n.d.). This compound Industrial Grade 99%.

- Henck, J. W. (2007). Oxime silanes: structure/toxicity relationships. International Journal of Toxicology, 26(6), 499-511.

- Henck, J. W. (2007). Oxime Silanes: Structure/Toxicity Relationships. International Journal of Toxicology, 26(6), 499-511.

- ChemTube3D. (n.d.). Oxime formation.

- Gelest, Inc. (n.d.). VINYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech.

- Ottokemi. (n.d.). This compound, 95% 22984-54-9 India.

- SiSiB SILICONES. (n.d.). Oximino Silane Crosslinkers.

- FAQ. (n.d.). How to optimize the preparation method of this compound?.

- Alfa Chemistry. (n.d.). CAS 22984-54-9 this compound.

- NOAA. (n.d.). METHYLTRICHLOROSILANE. CAMEO Chemicals.

- Zhang, Q., et al. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. Molecules, 28(15), 5780.

Sources

- 1. This compound,cas:22984-54-9,MOS Hengda Chemical [hengdasilane.com]

- 2. innospk.com [innospk.com]

- 3. Oximino Silane Crosslinkers | SiSiB SILICONES [sinosil.com]

- 4. This compound | 22984-54-9 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0293306B1 - Process for the continuous preparation of oximino-silanes - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102079753B - Preparation method of methyl tris-methylethylketoxime silane - Google Patents [patents.google.com]

- 10. METHYLTRICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Purification Methods of Methyltris(methyl ethyl ketoxime) Silane- [iotasilane.com]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

The Next Generation of Surface Bio-functionalization: A Technical Guide to Advanced Silanization

Abstract

The precise immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, underpinning advancements in diagnostics, drug delivery, and fundamental biological research. Traditional surface functionalization methods, while foundational, often face challenges in reproducibility, stability, and efficiency. This technical guide introduces a novel silanizing agent, Acetone-Imine Propyl Trimethoxysilane (AIPTMS), that offers significant advantages over conventional aminosilanes. Furthermore, we delve into the transformative potential of bio-orthogonal "click chemistry" for surface bio-functionalization, providing a detailed protocol for a highly efficient and specific conjugation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the performance and reliability of their surface-based applications.

Introduction: The Critical Role of Surface Chemistry in Biotechnology

The interface between biological systems and synthetic materials is a dynamic landscape where precise control over surface chemistry dictates the success of a myriad of applications. From the sensitivity of a biosensor to the efficacy of a targeted drug delivery vehicle, the ability to selectively and stably attach biomolecules to a substrate is paramount. For decades, organofunctional silanes have been the workhorses of surface bio-functionalization, forming a molecular bridge between inorganic substrates and organic biomolecules.[1][2] However, the pursuit of higher sensitivity, greater stability, and more complex molecular architectures necessitates the development of more sophisticated surface modification strategies.

This guide addresses this need by focusing on two key advancements:

-

A Novel Aminosilane (AIPTMS): A next-generation silanizing agent that overcomes some of the limitations of traditional aminosilanes like (3-aminopropyl)triethoxysilane (APTES).

-

Click Chemistry for Surface Functionalization: A bio-orthogonal conjugation method that offers unparalleled specificity and efficiency for attaching biomolecules to silanized surfaces.

By understanding and implementing these advanced techniques, researchers can significantly improve the performance and reliability of their bio-functionalized surfaces.

A Novel Silanizing Agent: Acetone-Imine Propyl Trimethoxysilane (AIPTMS)

The Limitations of Traditional Aminosilanes

(3-aminopropyl)trimethoxysilane (APTMS) and its ethoxy counterpart, APTES, are widely used for introducing amine functionalities onto surfaces.[1][2] These primary amines serve as reactive sites for the subsequent immobilization of biomolecules. However, the deposition of these silanes can be difficult to control, often leading to the formation of non-uniform multilayers and aggregates on the surface.[3] This heterogeneity can result in a variable density of active amine groups, leading to poor reproducibility in subsequent biomolecule immobilization and a reduction in the overall performance of the device or material.

AIPTMS: A Leap Forward in Uniformity and Efficiency

Acetone-Imine Propyl Trimethoxysilane (AIPTMS) is a novel silanizing agent designed to address the shortcomings of traditional aminosilanes. AIPTMS is synthesized through a straightforward and elegant reaction between APTMS and acetone.[4][5] The resulting imine-protected amine group offers several advantages, leading to a more homogeneous and efficient functionalization of surfaces.

dot

Caption: Synthesis of AIPTMS from APTMS and acetone.

The key advantage of AIPTMS lies in the temporary protection of the reactive amine group. This protection prevents the premature, uncontrolled polymerization and aggregation that can occur with APTMS, resulting in a more uniform and reproducible monolayer on the substrate. This enhanced surface quality translates to a higher density of accessible and reactive sites for biomolecule attachment.

Performance Advantages of AIPTMS for Nucleic Acid Capture

Recent studies have demonstrated the superior performance of AIPTMS-functionalized surfaces for the capture of nucleic acids. The more homogeneous surface coverage and higher density of active sites on AIPTMS-modified substrates lead to a significantly faster and more efficient immobilization of DNA and RNA.

| Performance Metric | APTMS-functionalized Surface | AIPTMS-functionalized Surface |

| Surface Homogeneity (AFM) | Prone to aggregation and multilayer formation | Highly uniform monolayer |

| Nucleic Acid Capture Efficiency | Moderate | High |

| Time to Reach Max Capture | Slower | Faster |

Table 1: Comparative performance of APTMS and AIPTMS for nucleic acid capture.

Experimental Protocols

This protocol describes the synthesis of AIPTMS from APTMS and acetone.

Materials:

-

(3-aminopropyl)trimethoxysilane (APTMS)

-

Acetone, anhydrous

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for scaled-up reactions)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve APTMS in the anhydrous solvent of choice.

-

Add a molar excess of anhydrous acetone to the APTMS solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR spectroscopy to observe the formation of the imine and the consumption of the primary amine of APTMS.[4][5]

-

Once the reaction is complete, remove the solvent and excess acetone under reduced pressure using a rotary evaporator.

-

The resulting AIPTMS can be used directly for surface functionalization.

This protocol details the functionalization of a silicon oxide surface with AIPTMS.

Materials:

-

Silicon oxide substrates (e.g., glass slides, silicon wafers)

-

AIPTMS solution (e.g., 1-5% v/v in anhydrous toluene)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Anhydrous toluene

-

Oven

Procedure:

-

Surface Cleaning and Hydroxylation:

-

Immerse the silicon oxide substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with deionized water.

-

Dry the substrates in an oven at 110°C for at least 1 hour.

-

-

Silanization:

-

Immerse the cleaned and dried substrates in the AIPTMS solution in a moisture-free environment (e.g., a glove box or under an inert atmosphere).

-

Allow the silanization reaction to proceed for 1-4 hours at room temperature.

-

Remove the substrates from the silanizing solution and rinse them with anhydrous toluene to remove any unbound AIPTMS.

-

Cure the silanized substrates in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.

-

This protocol describes the immobilization of single-stranded DNA (ssDNA) onto an AIPTMS-functionalized surface.[6]

Materials:

-

AIPTMS-functionalized substrates

-

ssDNA probes with a reactive group (e.g., amine-modified)

-

EDC/NHS solution (for activating carboxyl groups if the probe is amine-modified)

-

Immobilization buffer (e.g., MES buffer for EDC/NHS chemistry)

-

Washing buffer (e.g., PBS with 0.1% Tween-20)

-

Hybridization buffer

Procedure:

-

Activation of the Surface (if necessary): The imine group of AIPTMS can be hydrolyzed to regenerate the primary amine. This can be achieved by treatment with an acidic solution. The resulting amine-functionalized surface can then be used for standard bioconjugation chemistries.

-

Immobilization of ssDNA:

-

Prepare a solution of the ssDNA probes in the appropriate immobilization buffer.

-

Spot or immerse the AIPTMS-functionalized substrates with the ssDNA solution.

-

Incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.

-

-

Washing:

-

Wash the substrates with the washing buffer to remove any non-covalently bound ssDNA.

-

Rinse with deionized water and dry under a stream of nitrogen.

-

-

Hybridization: The immobilized ssDNA probes are now ready for hybridization experiments.

Bio-orthogonal Functionalization: The Power of Click Chemistry

While AIPTMS offers a significant improvement in creating uniform amine-functionalized surfaces, the subsequent attachment of biomolecules can still present challenges in terms of specificity and efficiency. "Click chemistry" provides a powerful solution to this challenge.[7]

What is Click Chemistry?

Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal and non-toxic byproducts.[8] These reactions are often bio-orthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[9]

dot

Caption: The core concept of click chemistry.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

One of the most widely used click chemistry reactions for bio-functionalization is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[10] This reaction occurs between a strained cyclooctyne (e.g., DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[10]

dot

Caption: SPAAC reaction for biomolecule conjugation.

Experimental Protocol: Surface Functionalization via SPAAC

This protocol outlines the steps for functionalizing a surface with an azide-silane and subsequently conjugating a DBCO-modified biomolecule.

Materials:

-

Cleaned and hydroxylated substrates

-

Azido-PEG-silane solution (e.g., in anhydrous toluene or ethanol)[11][12]

-

Anhydrous solvent for rinsing

-

Oven

Procedure:

-

Immerse the cleaned and hydroxylated substrates in the azido-PEG-silane solution in a moisture-free environment.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Rinse the substrates with the anhydrous solvent to remove unbound silane.

-

Cure the substrates in an oven at 110°C for 1 hour.

Materials:

-

Azide-functionalized substrates

-

DBCO-modified biomolecule (e.g., protein, peptide, oligonucleotide)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Washing buffer

Procedure:

-

Prepare a solution of the DBCO-modified biomolecule in the reaction buffer.

-

Immerse or spot the azide-functionalized substrates with the biomolecule solution.

-

Incubate the reaction for 1-4 hours at room temperature.[13]

-

Wash the substrates with the washing buffer to remove any non-specifically bound biomolecules.

-

The surface is now functionalized with the desired biomolecule.

Surface Characterization: Validating Your Functionalization

Successful surface bio-functionalization relies on the ability to verify the presence and quality of the silane layer. Two powerful techniques for this are X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface.[14][15] For silanized surfaces, XPS can be used to:

-

Confirm the presence of the silane: By detecting the presence of silicon, carbon, and nitrogen (for aminosilanes) or nitrogen in the azide group.

-

Determine the thickness of the silane layer: By analyzing the attenuation of the substrate signal (e.g., the Si 2p signal from the silicon oxide substrate).[16]

-

Assess the chemical environment of the atoms: High-resolution scans of the N 1s and Si 2p peaks can provide information about the bonding state of these elements.[17]

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.[18][19] For silanized surfaces, AFM can be used to:

-

Visualize the surface morphology: To assess the uniformity of the silane layer and identify the presence of aggregates or multilayers.[20][21]

-

Measure the surface roughness: A smooth, uniform surface is indicative of a high-quality monolayer.[18]

-

Characterize the thickness of patterned silane layers.

dot

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Silanized nucleic acids: a general platform for DNA immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ‘Clickable’ polymeric coatings: from antibacterial surfaces to interfaces with cellular and biomolecular affinity - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00193A [pubs.rsc.org]

- 8. irjweb.com [irjweb.com]

- 9. Applications of click and click-to-release chemistry in biomaterials to advance skin regeneration - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00065C [pubs.rsc.org]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Silane-PEG-Azide, MW 1,000 | BroadPharm [broadpharm.com]

- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. Self-assembled silane monolayers: fabrication with nanoscale uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. fkf.mpg.de [fkf.mpg.de]

An In-depth Technical Guide to Methyltris(methylethylketoxime)silane: Properties, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltris(methylethylketoxime)silane (MOS), identified by its CAS number 22984-54-9, is a pivotal organosilicon compound in the landscape of advanced materials. Its significance lies in its role as a neutral curing agent and adhesion promoter, particularly in the formulation of high-performance silicone-based materials.[1] This guide offers a comprehensive exploration of the chemical properties, reaction mechanisms, and diverse applications of MOS, providing researchers and professionals with the technical insights necessary for its effective utilization.

Core Chemical Properties and Structure

MOS is an organosilicon compound with a central silicon atom bonded to a methyl group and three methylethylketoxime groups. This unique molecular architecture is the foundation of its versatile functionality.

Molecular Formula: C13H27N3O3Si[2]

Molecular Weight: 301.46 g/mol [2]

The structure of MOS allows it to act as a potent crosslinking agent. Upon exposure to atmospheric moisture, the methylethylketoxime groups hydrolyze, leading to the formation of reactive silanol groups. These silanol groups then undergo condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network, which is the backbone of cured silicone elastomers.[1]

Physical and Chemical Data Summary

| Property | Value | Source |

| Appearance | Colorless to light yellow transparent liquid | [3][4] |

| Purity (%) | ≥95% | [3] |

| Density (g/cm³ at 20°C) | 0.9700-0.9800 | [3] |

| Melting Point | -22 °C | [5][6] |

| Boiling Point | 110-111 °C @ 2 Torr | [5] |

| Flash Point | 90°C | [4][5] |

| Refractive Index (n²⁵D) | 1.4535-1.4550 | [3] |

The Curing Mechanism: A Closer Look

The primary function of MOS is to facilitate the crosslinking of silanol-terminated polydimethylsiloxanes. This "neutral curing" process is highly valued because it releases methyl ethyl ketoxime (MEKO), a non-corrosive byproduct.[6] This is a significant advantage over acid or alkaline curing systems, which can damage sensitive substrates like metals or marble.[4][6]

The curing process can be visualized as a two-step reaction:

-

Hydrolysis: The Si-N bonds in MOS are cleaved by water, producing silanol groups (Si-OH) and releasing MEKO.

-

Condensation: The newly formed silanol groups react with each other and with the hydroxyl-terminated silicone polymers to form a stable siloxane network.

This reaction transforms the liquid silicone polymer into a durable, elastomeric solid. The rate of this reaction can be controlled by adjusting the concentration of MOS or by using it in combination with other oxime silanes, allowing formulators to tailor the curing speed to specific application needs.

Key Applications in Research and Industry

The unique properties of MOS make it an indispensable component in a wide array of applications, primarily centered around silicone-based materials.

-

Silicone Sealants and Adhesives: MOS is a primary crosslinker in the production of neutral-curing silicone sealants.[5][7] These sealants are used extensively in construction, automotive, and electronics for their excellent adhesion to various substrates, including glass, metals, ceramics, and plastics. The resulting bond is durable, flexible, and water-resistant.

-

Protective Coatings: In moisture-curing silicone coatings, MOS enhances chemical, UV, and thermal resistance. This provides long-term protection for surfaces exposed to harsh environments.

-

Elastomers: MOS contributes to the crosslinking of silicone elastomers, improving their mechanical strength, tear resistance, elasticity, and dimensional stability. This is crucial for applications such as gaskets, molds, and dynamic seals.

-

Adhesion Promoter: MOS acts as an effective adhesion promoter, enabling silicone materials to bond strongly to challenging surfaces. This is particularly important in primers and coatings where a robust bond is essential for performance.

Experimental Protocol: Characterization of MOS-based Sealant Curing

This protocol outlines a general procedure for observing and characterizing the curing process of a simple MOS-based silicone sealant formulation.

Materials:

-

α,ω-Silanol terminated polydimethylsiloxane (PDMS)

-

This compound (MOS)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Controlled environment chamber (e.g., 25°C, 50% relative humidity)

-

Rheometer

-

Shore A durometer

Procedure:

-

Formulation: In a moisture-free environment, thoroughly mix the PDMS polymer with the desired amount of MOS (typically 3-5 parts per 100 parts of polymer) and a catalytic amount of DBTDL.

-

Application: Apply a consistent bead of the formulated sealant onto a non-porous substrate (e.g., glass or aluminum).

-

Curing: Immediately place the sample in the controlled environment chamber.

-

Tack-Free Time: Periodically, gently touch the surface of the sealant with a clean, dry probe. The time at which the sealant no longer adheres to the probe is the tack-free time.

-

Cure-Through Time: Prepare a thicker sample (e.g., 6 mm) and periodically cut into it to determine the depth of cure. The time required for the sealant to be fully cured throughout its thickness is the cure-through time.

-

Mechanical Properties: After full curing (typically 7 days), measure the hardness of the sealant using a Shore A durometer. If a rheometer is available, more detailed viscoelastic properties can be determined.

Safety and Handling

While MOS is a valuable industrial chemical, it is important to handle it with appropriate safety precautions. It is moisture-sensitive and will react with atmospheric moisture. During the curing process, it releases methyl ethyl ketoxime (MEKO), which can cause irritation to the skin, eyes, and respiratory tract. Therefore, it is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Conclusion

This compound is a cornerstone of modern silicone technology. Its ability to act as a neutral curing crosslinker and adhesion promoter is fundamental to the creation of durable, high-performance silicone sealants, adhesives, and coatings.[1] A thorough understanding of its chemical properties and reaction mechanisms empowers researchers and professionals to harness its full potential in developing innovative materials for a wide range of demanding applications.

References

- Ataman Kimya. This compound.

- Alfa Chemistry. CAS 22984-54-9 this compound.

- Hengda Chemical. This compound,cas:22984-54-9,MOS.

- ChemicalBook. This compound | 22984-54-9.

- Co-Formula. CFS-549, this compound, Cas No. 22984-54-9.

- ECHEMI. 22984-54-9, Methyltris(methyl ethyl ketoxime)silane Formula.

- GetChem Co., Ltd. This compound CAS 22984-54-9.

- Sigma-Aldrich. This compound | 22984-54-9.

- Silver Fern Chemical. This compound Supplier | 22984-54-9.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Methyltris(methylethylketoxime)

- Gelest, Inc. METHYLTRIS(METHYLETHYLKETOXIMINO)SILANE, tech-95.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyltris(methylethylketoxime)

- Co-Formula. This compound Cas 22984-54-9 SDS.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Silicone Sealant Performance: The Role of MOS Silane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound,cas:22984-54-9,MOS Hengda Chemical [hengdasilane.com]

- 4. getchem.com [getchem.com]

- 5. echemi.com [echemi.com]

- 6. innospk.com [innospk.com]

- 7. This compound | 22984-54-9 [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. cfmats.com [cfmats.com]

An In-depth Technical Guide to the Kinetics and Mechanism of Alkoxysilane Hydrolysis and Alcoholysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

Alkoxysilanes are foundational precursors in a vast array of scientific applications, from the synthesis of advanced materials via the sol-gel process to their use as coupling agents and in surface modification.[1][2] The utility of these compounds is fundamentally governed by their reactivity towards water and alcohols—reactions known as hydrolysis and alcoholysis, respectively. These transformations convert the alkoxysilane into highly reactive silanol intermediates, which are the key species responsible for forming stable siloxane (Si-O-Si) networks or bonding to substrate surfaces.[3][4] A thorough understanding of the kinetics and mechanisms of these initial reactions is paramount for controlling the structure of the final products and ensuring reproducibility in applications such as drug encapsulation, chromatography, and the development of biocompatible coatings. This guide provides a detailed exploration of the acid- and base-catalyzed mechanisms of alkoxysilane hydrolysis and alcoholysis, delves into the critical factors that dictate their reaction rates, and presents robust experimental protocols for their kinetic analysis.

Chapter 1: Fundamental Reaction Pathways

The conversion of alkoxysilanes into inorganic or hybrid organic-inorganic networks is a multi-step process. While often discussed in the context of the "sol-gel" process, the core chemical transformations are hydrolysis and condensation.[5][6][7]

Hydrolysis: The first essential step is the hydrolysis of one or more alkoxy (-OR) groups to form silanol (-OH) groups and an alcohol byproduct (R'OH). This reaction is reversible, with the reverse reaction being termed esterification.[8]

R-Si(OR')₃ + H₂O ⇌ R-Si(OR')₂(OH) + R'OH

Condensation: The newly formed silanols are highly reactive and can condense with other silanols (water condensation) or with remaining alkoxysilane groups (alcohol condensation) to form a stable siloxane (Si-O-Si) bond.

2 R-Si(OR')₂(OH) ⇌ (OR')₂(R)Si-O-Si(R)(OR')₂ + H₂O (Water Condensation) R-Si(OR')₂(OH) + R-Si(OR')₃ ⇌ (OR')₂(R)Si-O-Si(R)(OR')₂ + R'OH (Alcohol Condensation)

Alcoholysis: This is an exchange reaction where an alkoxy group on the silicon atom is replaced by another alcohol. It is particularly relevant when the reaction is performed in an alcohol solvent that is different from the alcohol corresponding to the alkoxy substituent.

R-Si(OR')₃ + R''OH ⇌ R-Si(OR')₂(OR'') + R'OH

These reactions do not occur in isolation but as a complex cascade.[3] The relative rates of hydrolysis and condensation, dictated by the reaction conditions, determine the structure of the resulting material, from linear chains to highly branched, colloid-like particles.[5]

Caption: High-level overview of the sol-gel reaction cascade.

Chapter 2: Reaction Mechanisms in Detail

The mechanism of hydrolysis is critically dependent on the pH of the reaction medium, as both protons (acid) and hydroxide ions (base) are effective catalysts.[5]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the rapid and reversible protonation of an oxygen atom on an alkoxy group.[3][5] This protonation makes the alkoxy group a better leaving group and renders the silicon atom more electrophilic, thus more susceptible to nucleophilic attack by water.

The subsequent step is generally considered a bimolecular displacement reaction (S(_N)2-Si).[5][9] However, some studies have found kinetic data (first order in acid, zero order in water) consistent with an S(_N)1-type mechanism that proceeds through a short-lived, positively charged five-coordinate intermediate, sometimes referred to as a siliconium ion.[1][10][11]

The S(_N)2-Si pathway is as follows:

-

Protonation: R-Si(OR')₃ + H₃O⁺ ⇌ R-Si(OR')(O⁺HR') + H₂O

-

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom from the backside.

-

Transition State: A five-coordinate transition state is formed.

-

Leaving Group Departure: The protonated alcohol molecule departs, and a proton is transferred from the attacking water molecule, regenerating the acid catalyst and forming the silanol.

Caption: The base-catalyzed hydrolysis mechanism via a pentacoordinate intermediate.

Chapter 3: Kinetics and Rate-Influencing Factors

The rate of alkoxysilane hydrolysis can be finely tuned by controlling several key experimental parameters. The reaction is generally found to be pseudo-first-order with respect to the alkoxysilane concentration. [9]

| Factor | Effect on Hydrolysis Rate | Causality | Citation(s) |

|---|---|---|---|

| pH | Minimum rate near neutral pH (∼7); increases significantly in acidic or basic conditions. | Acid (H⁺) and base (OH⁻) are both catalysts for the reaction. | [5] |

| Steric Hindrance (R groups on Si) | Increased bulk of non-hydrolyzable groups (R) decreases the rate. | Larger groups physically block the approach of the nucleophile (H₂O or OH⁻) to the silicon center. | [3][9] |

| Steric Hindrance (Alkoxy groups) | Increased bulk of the alkoxy group (-OR') dramatically decreases the rate (e.g., -OCH₃ > -OC₂H₅ > -OC₃H₇). | Larger leaving groups are sterically more difficult to displace. The effect is more pronounced after the first hydrolysis step. | [12] |

| Electronic Effects (R groups on Si) | Acidic: Electron-donating groups increase the rate. Basic: Electron-withdrawing groups increase the rate. | Acidic: Electron-donating groups stabilize the positive charge buildup on silicon in the transition state. Basic: Electron-withdrawing groups make the silicon more electrophilic and thus more susceptible to nucleophilic attack by OH⁻. | [9] |

| Solvent | Polarity and hydrogen-bonding capacity are critical. | The solvent affects the solubility of the reactants and can stabilize charged intermediates or transition states. Hydrogen bonding can enhance reactivity. | [2][13] |

| Water Concentration (H₂O/Si ratio) | Higher water concentration generally increases the rate, though the reaction order with respect to water can vary. | Water is a reactant. High concentrations push the hydrolysis/esterification equilibrium towards the products (silanols). | [5][9] |

| Catalyst Type & Concentration | Rate is dependent on catalyst strength (pKa) and concentration. | The catalyst directly participates in the rate-determining step of the reaction. | [2][13] |

| Intramolecular Effects | Functional groups on the R substituent (e.g., -NH₂) can catalyze the reaction internally. | The functional group can act as an internal acid or base, facilitating proton transfer or stabilizing intermediates. | [2][4][13]|

Chapter 4: Experimental Methodologies for Kinetic Analysis

Accurate monitoring of alkoxysilane hydrolysis requires techniques that can distinguish between the starting material, intermediates, and products in real-time.

Caption: A generalized workflow for kinetic analysis of alkoxysilane hydrolysis.

Protocol: In-Situ Monitoring by ²⁹Si NMR Spectroscopy

Principle: Silicon-29 NMR spectroscopy is uniquely powerful for this application because the chemical shift of the ²⁹Si nucleus is highly sensitive to its local chemical environment. This allows for the simultaneous observation and quantification of the starting alkoxysilane, partially hydrolyzed species (e.g., RSi(OR')₂(OH)), fully hydrolyzed silanols (RSi(OH)₃), and early condensation products (dimers, trimers). [8][14][15][16] Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the alkoxysilane in a deuterated solvent (e.g., acetone-d₆, CD₃OD).

-

Prepare a separate solution of the catalyst (e.g., HCl, NH₄OH) in D₂O.

-

Causality: Using deuterated solvents is essential for the NMR spectrometer's lock system and avoids large interfering solvent signals in ¹H NMR, which is often run concurrently.

-

-

Sample Preparation:

-

In an NMR tube, combine the alkoxysilane stock solution and an internal standard (e.g., tetramethylsilane, TMS, though a non-volatile standard may be preferable).

-

Chill the NMR tube in an ice bath to slow the initial reaction rate before data acquisition begins.

-

Causality: Chilling ensures that the reaction does not proceed significantly before the first spectrum is acquired, providing a true time-zero measurement.

-

-

NMR Acquisition:

-

Place the sample in the NMR spectrometer, allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by injecting the aqueous catalyst solution directly into the NMR tube and mixing thoroughly.

-

Immediately begin acquiring a series of ²⁹Si NMR spectra at set time intervals (e.g., every 5-10 minutes). An inverse-gated decoupling sequence is recommended for quantitative measurements.

-

Causality: An arrayed experiment allows for automated, time-resolved data collection. Inverse-gated decoupling suppresses the Nuclear Overhauser Effect (NOE), ensuring that peak integrals are directly proportional to the concentration of each silicon species.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify and assign the peaks corresponding to each silicon species.

-

Integrate the peaks in each spectrum. Normalize the integrals relative to the internal standard.

-

Plot the natural logarithm of the concentration of the starting alkoxysilane (ln[Silane]) versus time.

-

The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k).

-

Self-Validation: The sum of the concentrations of all silicon-containing species should remain constant throughout the experiment, confirming that all species are being observed and quantified correctly.

-

Protocol: Monitoring by Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Principle: FTIR spectroscopy can monitor the reaction by tracking changes in the vibrational frequencies of specific bonds. For hydrolysis, this typically involves monitoring the disappearance of a Si-O-C stretching or rocking band and/or the appearance of the C-O stretching band of the alcohol byproduct. [17][18][19][20]ATR-FTIR is ideal as it allows for direct analysis of the liquid phase with minimal sample preparation.

Methodology:

-

Instrument Setup:

-

Equip an FTIR spectrometer with an ATR accessory (e.g., a diamond or ZnSe crystal).

-

Collect a background spectrum of the clean, dry ATR crystal.

-

-

Reaction Initiation:

-

Prepare the reaction mixture (alkoxysilane, solvent, catalyst, water) in a separate vial.

-

At time zero, deposit a small aliquot of the reacting mixture onto the ATR crystal, ensuring it is fully covered.

-

-

Data Acquisition:

-

Immediately begin collecting a series of FTIR spectra at regular time intervals (e.g., every 30-60 seconds).

-

Causality: Rapid scanning is a key advantage of FTIR, allowing for the study of faster reactions than might be practical with standard NMR.

-

-

Data Analysis:

-

Identify a characteristic peak for the alkoxysilane that does not overlap with product or solvent peaks (e.g., a Si-O-C vibration around 960-1100 cm⁻¹). [21][22]Alternatively, monitor a unique peak for the alcohol byproduct (e.g., the band at 882 cm⁻¹ for ethanol). [21] * Measure the absorbance (height or area) of the chosen peak in each spectrum.

-

Plot the natural logarithm of the absorbance of the reactant peak versus time. The slope of the resulting line will be -k, the pseudo-first-order rate constant.

-

Self-Validation: A plot of the reactant absorbance decrease should have a corresponding mirror-image increase in the product absorbance, confirming the reaction stoichiometry.

-

Conclusion

The hydrolysis and alcoholysis of alkoxysilanes are deceptively complex reactions whose kinetics are governed by a delicate interplay of steric, electronic, and environmental factors. A mechanistic understanding is not merely academic; it is the critical foundation for rationally designing and controlling processes in materials science and drug development. By leveraging powerful in-situ analytical techniques like NMR and FTIR spectroscopy, researchers can move beyond empirical observations to quantitatively model and predict reaction behavior. This enables the precise tailoring of reaction conditions to produce materials with desired properties, whether it be controlling the porosity of a silica-based drug delivery vehicle, optimizing the cure time of a sealant, or ensuring the uniform deposition of a surface coating.

References

- Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Semantic Scholar.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Taylor & Francis Online.

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Taylor & Francis Online.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

- Kinetics of alkoxysilanes hydrolysis: An empirical approach.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids.

- Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine.

- Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.

- Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane.

- Hydrolysis and condensation of alkoxysilanes investigated by internal reflection FTIR spectroscopy. Journal of Adhesion Science and Technology.

- Overview of Sol-Gel Science and Technology.

- Sol-Gel Science for Ceramic M

- Evaluation of ATR−FTIR Spectroscopy as an “in Situ” Tool for Following the Hydrolysis and Condensation of Alkoxysilanes under Rich H2O Conditions.

- Hydrolysis and esterification in organically modified alkoxysilanes: A >29>Si NMR investigation of methyltrimethoxysilane†. University of Arizona.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz

- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel

- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)

- Solvolysis–hydrolysis of N-bearing alkoxysilanes: Reactions studied with 29 Si NMR.

- NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology.

- Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions.

- FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants.

- Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. afinitica.com [afinitica.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. セラミック材料のゾル‐ゲル科学 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 14. experts.arizona.edu [experts.arizona.edu]

- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

The Hydrolysis Kinetics of Oxime-Functionalized Silanes: A Technical Guide for Researchers and Formulation Scientists

Introduction: The Significance of Oxime-Functionalized Silanes in Modern Material Science

Oxime-functionalized silanes, a specialized class of organosilicon compounds, are pivotal in the formulation of high-performance adhesives, sealants, and coatings. Their prominence stems from their role as neutral curing agents, particularly in Room Temperature Vulcanizing (RTV) silicone systems. Unlike traditional acetoxy or amine-curing silanes that release corrosive byproducts like acetic acid or amines, the hydrolysis of oxime silanes liberates neutral oximes, such as methyl ethyl ketoxime (MEKO). This characteristic makes them indispensable for applications involving sensitive substrates like metals, plastics, and natural stone, where corrosion or staining is a critical concern.[1]

The rate at which these oxime-functionalized silanes hydrolyze is a critical parameter that dictates the curing profile—including skin-over time and final cure speed—of the formulated product. A thorough understanding of their hydrolysis kinetics is therefore paramount for researchers, scientists, and drug development professionals aiming to design materials with tailored properties and predictable performance. This in-depth technical guide provides a comprehensive exploration of the core principles governing the hydrolysis of oxime-functionalized silanes, from reaction mechanisms to analytical methodologies for kinetic studies.

The Hydrolysis and Condensation Cascade: A Mechanistic Overview

The conversion of oxime-functionalized silanes into a stable, crosslinked siloxane network is a two-stage process: hydrolysis followed by condensation. While often discussed sequentially, these reactions can occur concurrently after the initial hydrolysis step.[2]

Hydrolysis: The Initiating Step

The fundamental hydrolysis reaction involves the cleavage of the silicon-oxime (Si-ON=R) bond by water to form a silanol (Si-OH) group and a free oxime. This is the rate-determining step in the overall curing process.

R'-Si(ON=R)₃ + 3H₂O → R'-Si(OH)₃ + 3HON=R

The generally accepted mechanism for the hydrolysis of trifunctional silanes proceeds via a series of bimolecular nucleophilic substitution (SN2) reactions at the silicon center. The reaction is catalyzed by both acids and bases.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the oxime group is protonated, making it a better leaving group. A water molecule then attacks the more electrophilic silicon atom.[3] This mechanism is generally faster than base-catalyzed hydrolysis for many alkoxysilanes.[5]

-

Base-Catalyzed Hydrolysis: In alkaline media, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the oxime anion, which is subsequently protonated by water.[3]

The following diagram illustrates the generalized mechanism for the hydrolysis of an oxime-functionalized silane.

Caption: Generalized mechanisms for acid and base-catalyzed hydrolysis of oxime-functionalized silanes.

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the cured silicone material.[5] Condensation can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed oxime group (releasing an oxime). Catalysts that promote hydrolysis often also catalyze condensation.[5]

Factors Influencing Hydrolysis Kinetics

The rate of hydrolysis of oxime-functionalized silanes is a complex function of several interconnected variables. A nuanced understanding of these factors is essential for precise formulation control.

Molecular Structure of the Silane

-

Nature of the Organic Substituent (R'): The steric bulk and electronic properties of the organic group attached to the silicon atom significantly impact the hydrolysis rate. Electron-donating groups can increase the electron density on the silicon atom, making it less susceptible to nucleophilic attack, thus slowing down hydrolysis under basic conditions.[6] Conversely, under acidic conditions, electron-donating groups can stabilize the transition state, accelerating hydrolysis.[4]

-

Steric Hindrance: Bulky organic substituents can sterically hinder the approach of water molecules to the silicon center, thereby reducing the rate of hydrolysis.[2][4]

-

Leaving Group Ability (Oxime vs. Alkoxy): The oxime group is generally a better leaving group than an alkoxy group, which can contribute to faster hydrolysis rates compared to analogous alkoxysilanes under similar conditions. However, the overall rate is also influenced by steric and electronic factors of the entire molecule.

pH of the Medium

The pH of the reaction environment is a critical determinant of the hydrolysis rate. As with alkoxysilanes, the hydrolysis of oxime-functionalized silanes is slowest at a neutral pH and is significantly accelerated under both acidic and basic conditions.[4] The optimal pH for a desired hydrolysis rate will depend on the specific silane and the overall formulation.

Catalysts

In industrial applications, catalysts are almost always employed to achieve practical cure times.

-

Titanium Catalysts: Organotitanates, such as titanium chelates, are commonly used in neutral-cure RTV silicone sealants.[1][7] They function by catalyzing the hydrolysis of the oxime groups and the subsequent condensation of the resulting silanols.[1]

-

Tin Catalysts: Organotin compounds, such as dibutyltin dilaurate, are also effective catalysts for the condensation cure of oxime-terminated RTVs.[8] They facilitate the formation of the siloxane network.[9] It's important to note that the use of tin catalysts is facing increasing regulatory scrutiny due to health and environmental concerns.[10]

Water Availability

Water is a reactant in the hydrolysis step, and its concentration can influence the reaction rate. In many sealant and adhesive applications, atmospheric moisture is the source of water for the curing process. The rate of water diffusion into the bulk material can, therefore, become a rate-limiting factor.

Temperature and Solvent

The rate of hydrolysis generally increases with temperature, following the Arrhenius equation. The choice of solvent can also affect the hydrolysis kinetics by influencing the solubility of the reactants and the stability of the transition states.[11]

Quantitative Analysis of Hydrolysis Kinetics

A quantitative understanding of hydrolysis rates is crucial for predicting and controlling the curing behavior of formulations. The hydrolysis of trifunctional silanes often follows pseudo-first-order kinetics when water is in large excess.[12]

A recent study on the hydrolysis of a series of α-amine ketoximesilanes provided valuable kinetic data, demonstrating the influence of the amine substituent on the hydrolysis rate.[4] The kinetic constant rates were found to be in the range of 7.6 x 10⁻⁴ s⁻¹ to 12.2 x 10⁻⁴ s⁻¹.[4]

| α-Amine Ketoximesilane | Structure of Amine Substituent | Kinetic Constant Rate (k) x 10⁻⁴ s⁻¹ |

| DEMOS | N,N-diethyl | 12.2 |

| n-BMOS | N-n-butyl | 10.5 |

| DBMOS | N,N-di-n-butyl | 9.2 |

| CMOS | N-cyclohexyl | 8.3 |

| AEMOS | β-aminoethyl | 7.6 |

| Data adapted from[4]. Conditions: 25 °C, 40% humidity, in an ethanol/water system. |

This data illustrates that both electronic and steric effects of the amine group play a role in the hydrolysis kinetics.

Experimental Protocols for Monitoring Hydrolysis Kinetics

Several analytical techniques can be employed to monitor the progress of silane hydrolysis in real-time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during hydrolysis.[13][14] The reaction can be followed by observing the disappearance of the Si-O-N stretching band and the appearance of the broad Si-OH stretching band.[2]

Step-by-Step Methodology for FTIR-based Kinetic Analysis:

-

Sample Preparation: The oxime-functionalized silane is mixed with the desired solvent, water, and catalyst in a controlled environment.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of liquid samples.

-

Data Acquisition: FTIR spectra are recorded at regular time intervals.

-

Data Analysis: The change in the integrated area of characteristic peaks (e.g., Si-O-N and Si-OH) is plotted against time to determine the reaction rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, provides detailed information about the different silicon species present during hydrolysis and condensation.[15] ¹H NMR can also be used to track the disappearance of the oxime protons and the formation of the free oxime.[12][16]

Step-by-Step Methodology for NMR-based Kinetic Analysis:

-

Sample Preparation: The reaction is initiated directly in an NMR tube by mixing the silane, solvent (often deuterated), water, and catalyst.

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Data Acquisition: Spectra are acquired at predetermined time points.

-

Data Analysis: The concentration of each species is determined by integrating the corresponding peaks in the spectra. Plotting concentration versus time allows for the determination of kinetic parameters.

The following diagram outlines a typical experimental workflow for studying the hydrolysis kinetics of oxime-functionalized silanes.

Caption: A typical experimental workflow for the quantitative analysis of silane hydrolysis.

Field-Proven Insights and Applications

The kinetics of hydrolysis have a direct and tangible impact on the performance of products formulated with oxime-functionalized silanes.

-

Sealant Formulation: In the formulation of neutral-cure silicone sealants, a blend of different oxime silanes can be used to tailor the cure profile. For example, combining a faster-hydrolyzing silane with a slower one can provide a desirable balance of a quick skin-over time for handleability and a longer open time for workability.

-

Adhesion Promotion: The formation of silanol groups through hydrolysis is essential for the adhesion of the silane to inorganic substrates. The rate of silanol generation must be optimized to ensure sufficient surface wetting and covalent bond formation with the substrate before excessive self-condensation occurs.[2]

-

Coating Applications: In protective coatings, the hydrolysis of oxime silanes contributes to the crosslinking of the polymer matrix, enhancing properties such as hardness, chemical resistance, and durability.

Conclusion: A Foundation for Innovation

A comprehensive understanding of the hydrolysis kinetics of oxime-functionalized silanes is fundamental to harnessing their full potential in advanced material design. The interplay of molecular structure, pH, catalysis, and other environmental factors provides a rich parameter space for tuning the reactivity and performance of these versatile compounds. By employing robust analytical techniques such as FTIR and NMR spectroscopy, researchers and formulation scientists can gain the quantitative insights necessary to develop next-generation adhesives, sealants, and coatings with precisely controlled properties and enhanced durability. The principles and methodologies outlined in this guide serve as a foundational resource for both fundamental research and applied product development in this dynamic field.

References

-

The Role of Oximino Silanes in Modern Silicone Sealants. (n.d.). Retrieved from [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (2019). Polymers (Basel), 11(3), 537. [Link]

-

In Situ and Ex Situ FTIR–ATR and Raman Microscopic Studies of Organosilane Hydrolysis and the Effect of Hydrolysis on Silane Diffusion in a Polymeric Film. (2001). Journal of Applied Polymer Science, 82(8), 2016-2026. [Link]

-

Impacts of Different Functional Groups on the Kinetic Rates of α-Amine Ketoximesilanes Hydrolysis in the Preparation of Room Temperature Vulcanized Silicone Rubber. (2018). Polymers (Basel), 10(5), 534. [Link]

-

Neutral cure silicone sealants. (1994). European Patent Office. [Link]

-

Catalysts. (n.d.). Gelest, Inc.. [Link]

-

Methyltrimethoxysilane. (n.d.). In Wikipedia. Retrieved from [Link]

-

How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.. [Link]

- US4956435A - Neutral cure silicone sealants. (1990).

-

Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. (2008). Journal of Sol-Gel Science and Technology, 48(1-2), 103-111. [Link]

-

Substitution of tin catalyst in antifouling paint. (n.d.). Technical University of Denmark. [Link]

-

Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (2018). Inorganic Materials, 54(1), 58-64. [Link]

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.. [Link]

-

METHYLTRIS(METHYLETHYLKETOXIME)SILANE. (n.d.). Ataman Kimya. [Link]

-

Curable silicone compositions that cure through command catalysis. (2019). Justia Patents. [Link]

-

Study of the Effects of Progressive Changes in Alkoxysilane Structure on Sol−Gel Reactivity. (2002). Chemistry of Materials, 14(10), 4300-4306. [Link]

-

Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (2020). Journal of Chemistry, 2020, 8890283. [Link]

-

13 C NMR spectra of a silane A and b silane V. * denotes MeOH. NMR environments used for peak assignments are shown. (n.d.). ResearchGate. [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

-

FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. (2018). International Journal of Adhesion and Adhesives, 84, 256-263. [Link]

-

Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. (1987). Journal of Applied Polymer Science, 34(4), 1537-1548. [Link]

-

Inorganic tin catalysts – Our products. (n.d.). TIB Chemicals AG. [Link]

-

FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2017). Boletín de la Sociedad Española de Cerámica y Vidrio, 56(6), 265-272. [Link]

-

1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (2005). Journal of Applied Polymer Science, 98(2), 847-853. [Link]

Sources

- 1. l-i.co.uk [l-i.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

- 8. Catalysts | [gelest.com]

- 9. Our inorganic tin catalysts: quality from TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]

- 10. www2.mst.dk [www2.mst.dk]

- 11. researchgate.net [researchgate.net]

- 12. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fc.up.pt [fc.up.pt]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Unseen Network: An In-depth Technical Guide to the Mechanism of Action of Methyltris(methylethylketoxime)silane

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials and formulation science, the precise control of polymerization and crosslinking is paramount to achieving desired material properties. Methyltris(methylethylketoxime)silane (MOS), a key organosilicon compound, stands as a cornerstone in the formulation of neutral-cure silicone sealants and adhesives. This guide provides a comprehensive exploration of the core mechanism of action of MOS, moving beyond a superficial overview to delve into the chemical intricacies, kinetic influences, and practical characterization of its function. This document is intended to serve as a valuable resource for researchers and professionals dedicated to the innovation and development of advanced silicone-based materials.

Introduction: The Significance of a Neutral Cure Crosslinker

This compound, systematically named methyltris(butan-2-one O,O',O''-(methylsilylidyne)trioxime), is an oxime silane that functions primarily as a crosslinking agent in Room Temperature Vulcanizing (RTV) silicone formulations.[1] Its prominence stems from its role in "neutral cure" systems. Unlike acetoxy-cure systems that release corrosive acetic acid during curing, or amine-cure systems that release ammonia, oxime-cure systems utilizing MOS release methyl ethyl ketoxime (MEKO), a significantly less corrosive byproduct.[2][3] This characteristic makes MOS-based formulations ideal for applications involving sensitive substrates such as metals, plastics, and natural stone where corrosion or discoloration is a critical concern.[2]

The fundamental role of MOS is to convert liquid-like, low molecular weight silicone polymers, specifically α,ω-silanol polydimethylsiloxanes, into a robust, three-dimensional elastomeric network upon exposure to atmospheric moisture.[1] This transformation imparts the final material with its desirable properties of flexibility, durability, adhesion, and resistance to environmental degradation.[2][4]

The Core Mechanism: A Two-Step Dance of Hydrolysis and Condensation

The mechanism of action of this compound is a sequential, two-step process initiated by the presence of water, typically from atmospheric humidity.

Step 1: Hydrolysis - The Awakening of Reactivity

The process begins with the hydrolysis of the methylethylketoxime groups from the silicon center of the MOS molecule. This reaction is a nucleophilic substitution where water molecules attack the silicon atom, leading to the cleavage of the Si-O-N bond and the formation of highly reactive silanol (Si-OH) groups. For each of the three oxime groups that hydrolyze, one molecule of methyl ethyl ketoxime (MEKO) is liberated as a byproduct.[2][5]

The overall hydrolysis reaction can be represented as:

CH₃Si(ON=C(CH₃)C₂H₅)₃ + 3H₂O → CH₃Si(OH)₃ + 3HON=C(CH₃)C₂H₅

This initial step is critical as it transforms the relatively stable MOS molecule into a reactive intermediate capable of participating in the subsequent crosslinking reactions.

Caption: The hydrolysis of this compound.

Step 2: Condensation - Building the Siloxane Network

Following hydrolysis, the newly formed, highly reactive silanol groups on the methylsilanetriol intermediate undergo condensation reactions with the terminal silanol groups of the α,ω-silanol polydimethylsiloxane polymer chains. This condensation reaction forms stable siloxane (Si-O-Si) bonds, the backbone of the cured silicone network.[1] Water is eliminated as a byproduct of this step.

This process continues, with the trifunctional nature of the original MOS molecule allowing for the formation of a highly crosslinked, three-dimensional network. This network structure is what transforms the liquid polymer into a solid, elastomeric material with its characteristic properties.

Caption: Condensation reaction leading to the formation of a crosslinked network.

Kinetics and Influencing Factors: Controlling the Cure

The rate at which a MOS-based sealant cures is a critical parameter for its application. This rate is governed by the kinetics of both the hydrolysis and condensation reactions, which are influenced by several factors.

| Factor | Influence on Cure Rate | Causality |

| Humidity | Increases | Higher concentration of water molecules accelerates the initial hydrolysis step. |

| Temperature | Increases | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating both hydrolysis and condensation. The optimal range for oxime sealants is typically 15°C to 40°C.[6] |

| Catalysts | Increases | Organometallic compounds, such as those based on tin (e.g., dibutyltin dilaurate) or titanium, are often added to formulations to significantly accelerate the condensation reaction.[7][8] |

| Formulation | Variable | The concentration of MOS, the molecular weight of the silicone polymer, and the presence of other additives can be adjusted to achieve a desired cure rate.[9] |

| Substrate Porosity | Can influence | Porous substrates may absorb moisture, potentially affecting the local humidity at the sealant-substrate interface. |

| Application Thickness | Decreases with thickness | The cure proceeds from the surface inwards as moisture diffuses into the sealant. Thicker applications will take longer to fully cure.[10] |

Experimental Protocols for Characterization

To fully understand and optimize the performance of a MOS-based sealant, a series of characterization experiments are essential.

Monitoring the Curing Process via Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To qualitatively and quantitatively monitor the chemical changes during the curing process.

Methodology:

-

Sample Preparation: A small amount of the uncured sealant is applied directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Initial Spectrum: An initial spectrum of the uncured sealant is recorded immediately after application.

-